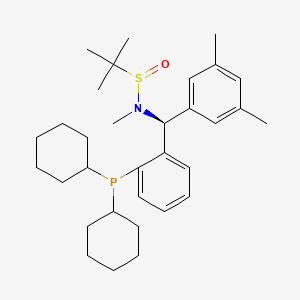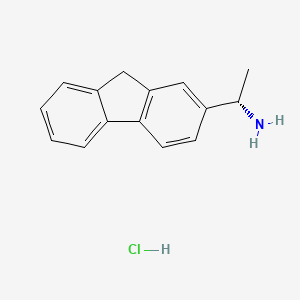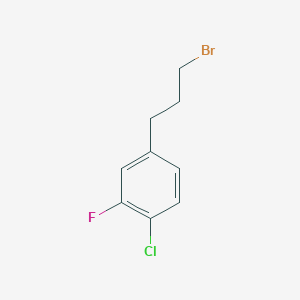
1-(3-Bromopropyl)-4-chloro-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-4-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chlorine atom, and a fluorine atom attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-chloro-3-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The resulting intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1,3-dibromopropane in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and environmental impact.
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Potassium hydroxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
科学研究应用
1-(3-Bromopropyl)-4-chloro-3-fluorobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 1-(3-Bromopropyl)-4-chlorobenzene
- 1-(3-Bromopropyl)-3-fluorobenzene
- 1-(3-Bromopropyl)-4-fluorobenzene
Comparison: 1-(3-Bromopropyl)-4-chloro-3-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties This makes it more reactive in certain chemical reactions compared to its analogs
属性
分子式 |
C9H9BrClF |
|---|---|
分子量 |
251.52 g/mol |
IUPAC 名称 |
4-(3-bromopropyl)-1-chloro-2-fluorobenzene |
InChI |
InChI=1S/C9H9BrClF/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
SDKNPSAENDFHIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCBr)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



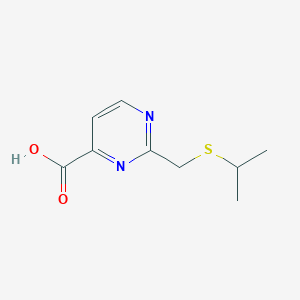
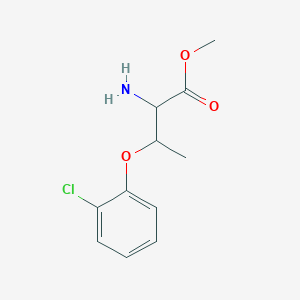
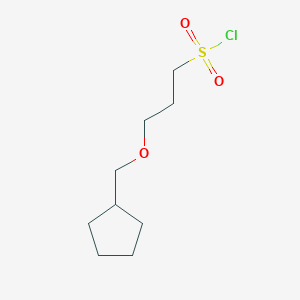
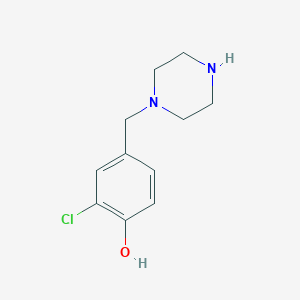
![N-methylthieno[3,2-b]pyridin-7-amine](/img/structure/B13642220.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

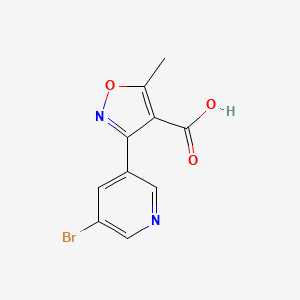

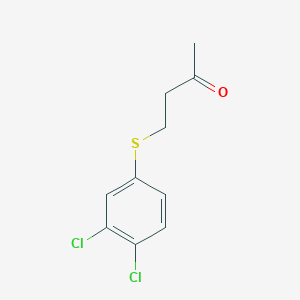
![(1R,7R,8R)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13642254.png)
